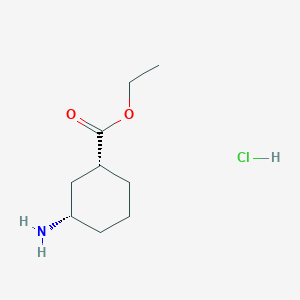
N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide, commonly known as CFM-2, is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is expressed in various tissues including sensory neurons, where it plays a crucial role in pain sensation and inflammation. CFM-2 has been extensively studied for its potential therapeutic applications in pain management and inflammation.
Wirkmechanismus
CFM-2 acts as a potent and selective antagonist of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels. N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels are activated by various stimuli including reactive oxygen species, electrophilic compounds, and temperature changes. Activation of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that result in pain and inflammation. CFM-2 blocks the activation of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels, thereby reducing calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to be effective in reducing pain and inflammation in animal models. In addition, CFM-2 has been shown to have a low toxicity profile and is well-tolerated in animal studies. CFM-2 has also been shown to have a long duration of action, making it a promising candidate for the development of new pain management therapies.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments, including its potency and selectivity for N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels. CFM-2 is also well-tolerated in animal studies, making it a promising candidate for further preclinical and clinical development. However, CFM-2 has some limitations, including its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of CFM-2. One potential direction is the development of new pain management therapies based on CFM-2. Another direction is the exploration of the potential therapeutic applications of CFM-2 in other conditions, including inflammation and cancer. Further studies are also needed to determine the safety and efficacy of CFM-2 in humans, as well as to optimize its synthesis method and pharmacokinetic properties.
Synthesemethoden
CFM-2 can be synthesized through a multistep process involving the reaction of 2-fluorophenol with 2-bromoethyl acetate to form 2-(2-fluorophenoxy)ethyl acetate. The resulting compound is then reacted with 1-cyano-1,2-dimethylpropylamine in the presence of a base to form CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications in pain management and inflammation. N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels are involved in the development of various types of pain, including inflammatory pain, neuropathic pain, and cancer pain. CFM-2 has been shown to be effective in reducing pain in animal models of these conditions.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEPBYYLQBWKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)



![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)


![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)


![6-methyl-4-(1,4-thiazinan-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)
![N-(2,5-dimethylphenyl)-4-[(phenylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B2873774.png)
![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)